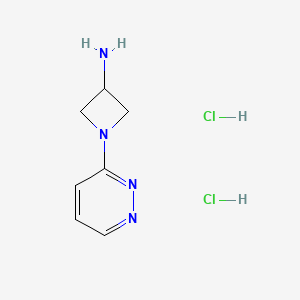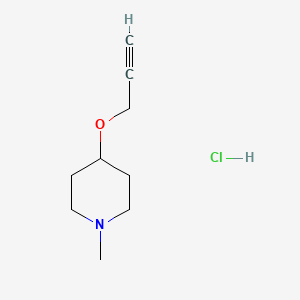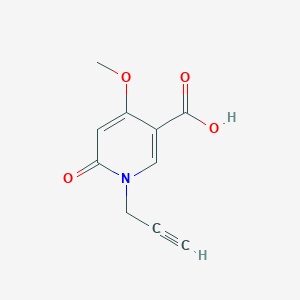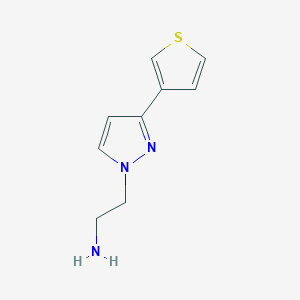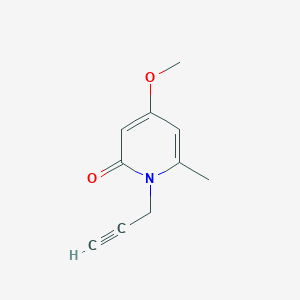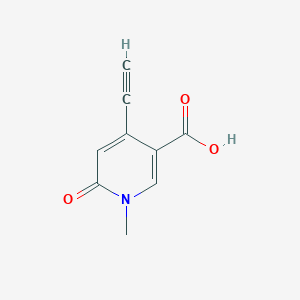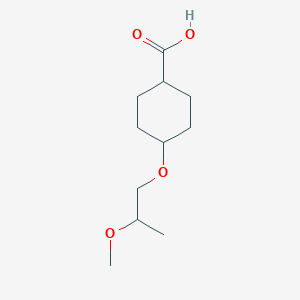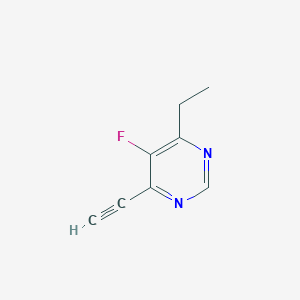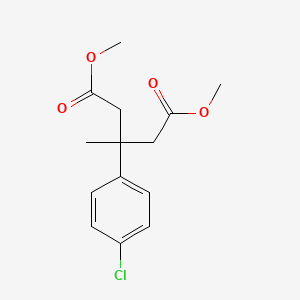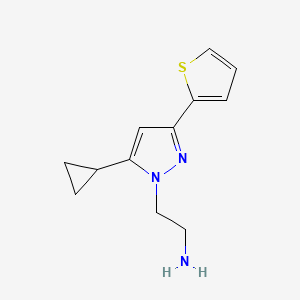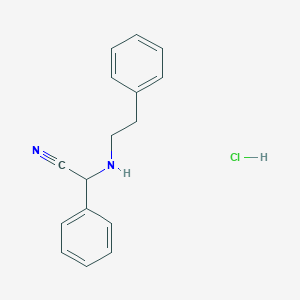
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride
Vue d'ensemble
Description
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is a derivative of 2-Phenylethylamine, which is a water-soluble amine . It is often referred to simply as “phenethylamine” . 2-Phenylethylamine occurs widely in nature: in animals, plants, fungi, and bacteria alike .
Synthesis Analysis
2-Phenylethylamine has been known since at least 1890 and was synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis
The molecular structure of 2-Phenylethylamine, a derivative of this compound, is C8H11N . The molecular weight is 121.18 g/mol .Chemical Reactions Analysis
2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives .Physical and Chemical Properties Analysis
2-Phenylethylamine is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” .Mécanisme D'action
Target of Action
The primary target of 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
This compound interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also has an impact on the release of dopamine, norepinephrine, and serotonin .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the levels of dopamine, norepinephrine, and serotonin . These neurotransmitters play a critical role in various functions such as mood regulation and voluntary movement .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . The compound has a short elimination half-life, with exogenous forms lasting 5-10 minutes and endogenous forms lasting approximately 30 seconds . It is excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can influence mood and voluntary movement . It also acts as a central nervous system stimulant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a water-soluble amine and occurs widely in nature, including in animals, plants, fungi, and bacteria . Its action can also be influenced by factors such as pH and temperature .
Safety and Hazards
2-Phenylethylamine is classified as a flammable liquid (category 4), may be corrosive to metals (category 1), toxic if swallowed (category 3), causes severe skin burns and eye damage (category 1B), causes serious eye damage (category 1), and is harmful to aquatic life (short-term acute hazard, category 3) .
Orientations Futures
2-Phenethylamines have been the subject of extensive research in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . Future research may focus on discovering new bioactive 2-phenethylamines .
Analyse Biochimique
Biochemical Properties
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the release of neurotransmitters such as norepinephrine and dopamine . The compound interacts with monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism . These interactions can influence the levels of neurotransmitters in the brain, affecting mood and cognitive functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to increase the levels of dopamine and serotonin in the brain, which can enhance mood and cognitive functions . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions regulate monoamine neurotransmission, leading to increased levels of neurotransmitters such as dopamine and serotonin . The compound also interacts with monoamine oxidases, inhibiting their activity and preventing the breakdown of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short half-life, with rapid metabolism and clearance from the body . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance mood and cognitive functions by increasing neurotransmitter levels . At high doses, it may cause adverse effects such as anxiety, agitation, and rapid heart rate . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Toxicity studies in animal models are essential for determining the safe and effective dosage of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism . The compound’s metabolism can affect the levels of neurotransmitters such as dopamine and serotonin, influencing mood and cognitive functions . Additionally, it may interact with cofactors and other enzymes involved in metabolic processes, affecting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles . The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-phenyl-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.ClH/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14;/h1-10,16,18H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAJQABJSXXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)

